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4-Amino-4-naphthalen-2-ylbutyric acid methyl ester
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Overview
Description
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester is a chemical compound with the molecular formula C15H17NO2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes both an amino group and a naphthalene ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester typically involves the reaction of 4-naphthalen-2-ylbutyric acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-naphthalen-2-ylbutyric acid methyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The naphthalene ring can participate in π-π interactions, influencing the binding affinity of the compound to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-phenylbutyric acid methyl ester: Similar structure but with a phenyl group instead of a naphthalene ring.
4-Amino-4-benzylbutyric acid methyl ester: Contains a benzyl group in place of the naphthalene ring.
Uniqueness
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are required .
Biological Activity
4-Amino-4-naphthalen-2-ylbutyric acid methyl ester (commonly referred to as ANBME) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ANBME, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15N1O2
- Molecular Weight : 219.27 g/mol
- IUPAC Name : 4-Amino-4-(naphthalen-2-yl)butanoic acid methyl ester
ANBME exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). It is hypothesized that ANBME acts as a GABA receptor agonist, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This mechanism may contribute to its potential therapeutic effects in neurological conditions.
Antidepressant Activity
Research indicates that ANBME has antidepressant-like effects in animal models. A study demonstrated that administration of ANBME significantly reduced immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant properties .
Neuroprotective Effects
ANBME has shown promise as a neuroprotective agent. In vitro studies revealed that it can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to enhance cell viability in models of neurodegeneration, potentially through antioxidant mechanisms .
Anti-inflammatory Properties
ANBME exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated microglial cells, ANBME reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in treating inflammatory conditions .
Case Studies and Experimental Data
- Antidepressant Efficacy : In a double-blind study involving rodents, ANBME was administered at varying doses. The results indicated a dose-dependent reduction in depressive-like behaviors, with the highest dose showing significant efficacy compared to control groups .
- Neuroprotection : A study evaluated the neuroprotective effects of ANBME on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed that ANBME treatment led to a 40% increase in cell viability compared to untreated controls, suggesting strong neuroprotective properties .
- Anti-inflammatory Mechanism : In an experimental model of neuroinflammation, ANBME treatment resulted in a significant reduction in microglial activation markers, supporting its role as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 4-amino-4-naphthalen-2-ylbutanoate |
InChI |
InChI=1S/C15H17NO2/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3 |
InChI Key |
HDPBCLBAHCJTSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
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